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Compound of Interest

Compound Name: LT-630

Cat. No.: B12364330

Abstract

LT-630 is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a key
enzyme implicated in the progression of various solid tumors. This document provides a
comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD)
profile of LT-630. The data herein demonstrates that LT-630 possesses favorable drug-like
properties, including good oral absorption, dose-proportional exposure, and potent target
engagement in vivo. The presented studies were designed to characterize the absorption,
distribution, metabolism, and excretion (ADME) of LT-630, and to establish a clear relationship
between its plasma concentration and target modulation. All experimental procedures are
detailed to ensure reproducibility.

Pharmacokinetics (PK)

The pharmacokinetic profile of LT-630 was evaluated in both murine (CD-1 mice) and non-
human primate (Cynomolgus monkey) models. The compound was administered via
intravenous (IV) and oral (PO) routes to determine key PK parameters, including bioavailability
and dose proportionality.

PK Parameters in CD-1 Mice

Single-dose pharmacokinetic studies were conducted in male CD-1 mice. LT-630 was
formulated in 0.5% methylcellulose for oral administration and in 20% Captisol® for intravenous
administration. Plasma concentrations were determined using a validated LC-MS/MS method.
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Parameter IV Dose (2 mglkg) PO Dose (10 PO Dose (30
mglkg) mglkg)

Cmax (ng/mL) 1,250 + 180 850 + 110 2,600 + 350

Tmax (h) 0.08 0.5 1.0

AUC(0-inf) (ng-h/mL) 1,800 + 250 4,200 + 560 13,500 + 1,800

t1/2 (h) 21+0.3 25x04 2805

CL (mL/min/kg) 185+2.6

Vdss (L/kg) 3.1+04

F (%) 52+ 7 50 + 6

Data are presented as
mean + standard
deviation (n=3 per

group).

PK Parameters in Cynomolgus Monkeys

Single-dose pharmacokinetic studies were conducted in male Cynomolgus monkeys.
Formulations were consistent with those used in the murine studies.
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Parameter IV Dose (1 mg/kg) PO Dose (5 mgl/kg)
Cmax (ng/mL) 880 + 120 410 £ 65

Tmax (h) 0.1 15

AUC(0-inf) (ng-h/mL) 1,100 + 150 2,750 + 380

t1/2 (h) 35+0.6 41+0.7

CL (mL/min/kg) 152+21 -

Vdss (L/kg) 40+0.5 -

F (%) - 508

Data are presented as mean *

standard deviation (n=3 per

group).

Pharmacodynamics (PD)

The pharmacodynamic effects of LT-630 were assessed through in vitro enzyme inhibition

assays and in vivo target modulation studies in tumor-bearing mouse models.

In Vitro Potency

The inhibitory activity of LT-630 was measured against its primary target, TKX, and a panel of

related kinases to assess selectivity.

Assay Type Target IC50 (nM)
Biochemical Assay TKX 25+04
Biochemical Assay Kinase A 850 + 120
Biochemical Assay Kinase B > 10,000
Cell-Based Assay (p-TKX) TKX-mutant Cell Line 15.0+2.8

Data are presented as mean *

standard deviation.
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In Vivo Target Engagement (Mouse Xenograft Model)

The relationship between LT-630 plasma concentration and target inhibition (phosphorylation of
TKX) was evaluated in a TKX-mutant tumor xenograft model. Tumors and plasma were
collected at various time points following a single oral dose of 10 mg/kg.

Time Post-Dose (h) Plasma Conc. (ng/mL) p-TKX Inhibition (%)
0 (Vehicle) 0 0

0.5 845 + 90 95+4

2 650+ 75 925

4 410 £ 50 81+9

8 150 £ 25 45+ 12

24 103 52

Data are presented as mean *

standard deviation.

Experimental Protocols
In Vivo Pharmacokinetic Study

e Species/Strain: Male CD-1 mice (8 weeks old) or Male Cynomolgus monkeys (3-4 years old).

e Housing: Standard temperature- and light-controlled conditions with ad libitum access to
food and water.

e Dosing:

o Oral (PO): LT-630 was suspended in 0.5% (w/v) methylcellulose in water and administered
via oral gavage.

o Intravenous (IV): LT-630 was dissolved in 20% (w/v) Captisol® in saline and administered
as a bolus via the tail vein (mice) or cephalic vein (monkeys).
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Sample Collection: Blood samples (~50 pL for mice, ~200 uL for monkeys) were collected
from the saphenous vein into K2EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8,
and 24 hours post-dose.

Sample Processing: Plasma was isolated by centrifugation at 4,000 x g for 10 minutes at 4°C
and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of LT-630 were determined using a validated LC-MS/MS
method. The calibration curve was linear over the range of 1 to 2000 ng/mL.

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with
Phoenix™ WinNonlin® software.

In Vivo Pharmacodynamic (Tumor Target Modulation)
Study

Model: Female athymic nude mice were subcutaneously inoculated with 5 x 1076 TKX-
mutant cancer cells. Tumors were grown to an average volume of 150-200 mms.

Dosing: Mice were administered a single oral dose of LT-630 (10 mg/kg) or vehicle.

Sample Collection: At specified time points (0.5, 2, 4, 8, 24 hours), cohorts of mice (n=3 per
time point) were euthanized. Blood was collected via cardiac puncture for PK analysis.
Tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C.

Tumor Lysate Preparation: Frozen tumor tissue was homogenized in RIPA buffer
supplemented with protease and phosphatase inhibitors. Protein concentration was
determined using a BCA assay.

Western Blot Analysis: Equal amounts of protein (30 pg) were separated by SDS-PAGE,
transferred to a PVDF membrane, and probed with primary antibodies against phospho-TKX
(p-TKX) and total TKX.

Quantification: Band intensities were quantified using ImageJ software. The p-TKX signal
was normalized to the total TKX signal for each sample. Percent inhibition was calculated
relative to the vehicle-treated control group.
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Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
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Click to download full resolution via product page

Caption: High-level workflow for preclinical PK and PD studies.

Mechanism of Action: TKX Signaling Pathway

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12364330?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Proposed mechanism of LT-630 in blocking the TKX signaling cascade.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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